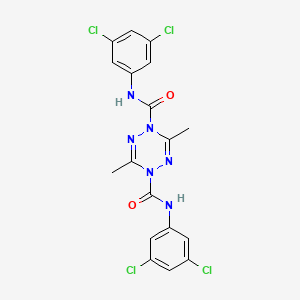
N~1~,N~4~-Bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazine ring, which is a six-membered ring containing four nitrogen atoms, and two dichlorophenyl groups attached to the nitrogen atoms. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under controlled conditions.
Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings react with the nitrogen atoms of the tetrazine ring.
Final Coupling Reaction: The final step involves coupling the dichlorophenyl-substituted tetrazine with dimethyl groups to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the tetrazine ring is oxidized to form different oxidation states. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the tetrazine ring to its reduced form, such as dihydrotetrazine. Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The dichlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups. Reagents like sodium methoxide and potassium tert-butoxide are often employed.
Hydrolysis: The compound can undergo hydrolysis reactions, where the amide bonds are cleaved in the presence of water and acids or bases, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its mechanism of action and efficacy in treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interacting with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular functions.
Modulating Signaling Pathways: The compound can modulate signaling pathways, influencing cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
N1,N4-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide can be compared with other similar compounds, such as:
N1,N4-bis(3,5-dichlorophenyl)naphthalene-1,4-dicarboxamide: This compound has a naphthalene ring instead of a tetrazine ring, resulting in different chemical properties and applications.
(2E)-N1,N4-Bis(3,5-dichlorophenyl)-2-butenediamide:
N1,N4-bis[(2,4-dichlorophenyl)methylideneamino]benzene-1,4-dicarboxamide: This compound has a benzene ring with methylideneamino groups, leading to distinct chemical behavior and applications.
Properties
CAS No. |
336620-77-0 |
|---|---|
Molecular Formula |
C18H14Cl4N6O2 |
Molecular Weight |
488.1 g/mol |
IUPAC Name |
1-N,4-N-bis(3,5-dichlorophenyl)-3,6-dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H14Cl4N6O2/c1-9-25-28(18(30)24-16-7-13(21)4-14(22)8-16)10(2)26-27(9)17(29)23-15-5-11(19)3-12(20)6-15/h3-8H,1-2H3,(H,23,29)(H,24,30) |
InChI Key |
OLPQVOJAUZFLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=NN1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


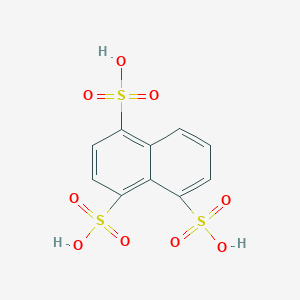
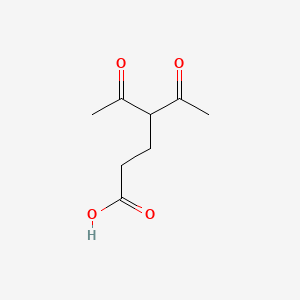
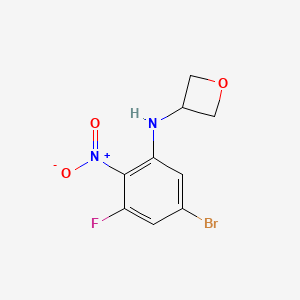
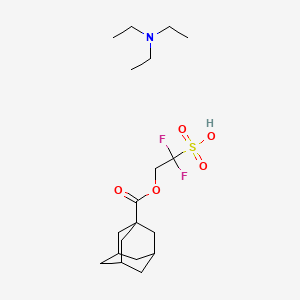

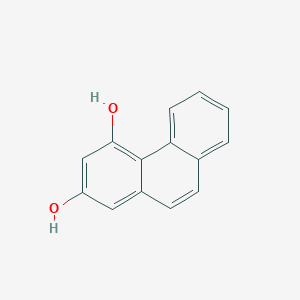
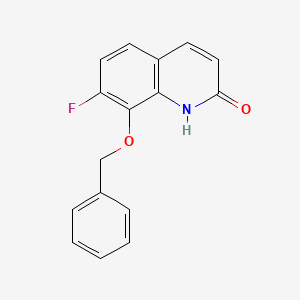

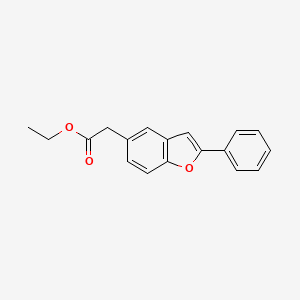

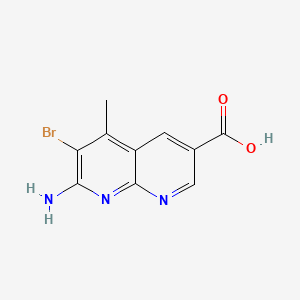
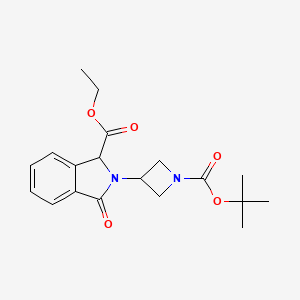
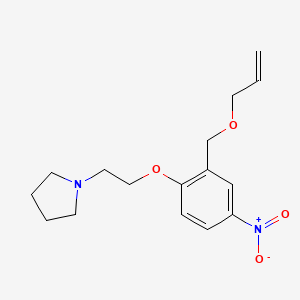
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
